molecular formula C10H13BrClNO B2762561 trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride CAS No. 90401-57-3

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B2762561
CAS No.: 90401-57-3
M. Wt: 278.57
InChI Key: AQDBBABDTXIVIS-DHTOPLTISA-N
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Description

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: is a chemical compound that belongs to the class of brominated naphthalenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative followed by amination and subsequent reduction to introduce the amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, while reduction would produce a non-brominated naphthalene derivative.

Scientific Research Applications

trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol:

Uniqueness

The presence of both the amino and bromine groups in trans-2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride makes it unique compared to similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h2-3,5,9-10,13H,1,4,12H2;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBBABDTXIVIS-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(C1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)Br)[C@H]([C@@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90401-57-3
Record name rac-(1R,2R)-2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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